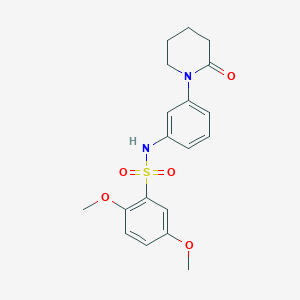

5-氨基-7-溴-3,4-二氢-2H-1,4-苯并噁唑啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

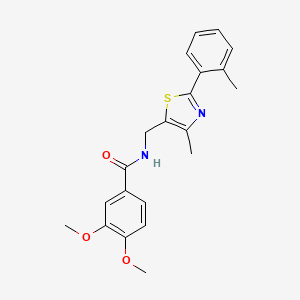

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a benzoxazine derivative, a class of compounds that have attracted interest due to their synthetic and biological applications .

Synthesis Analysis

The synthesis of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives has been achieved through a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

The compound has been involved in copper (I) catalyzed one-pot reactions with various aromatic aldehydes to produce novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .科学研究应用

Antibacterial Properties

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits antibacterial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It may serve as a potential lead compound for developing novel antibacterial agents .

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. It inhibits proliferation in cancer cell lines, including lung cancer cells (A549 and NCI-H460). The IC50 values suggest its potential as an antitumor agent .

Antithrombotic Activity

Researchers have explored the antithrombotic effects of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. It may interfere with platelet aggregation and thrombus formation, making it relevant in cardiovascular research .

Anticonvulsant Properties

The compound has demonstrated anticonvulsant activity in preclinical studies. Investigations suggest that it modulates neuronal excitability, making it a candidate for epilepsy research .

5-HT6 Receptor Antagonism

5-HT6 receptors play a role in cognitive function and memory. This compound acts as an antagonist at these receptors, potentially influencing neurodegenerative diseases and cognitive disorders .

Bladder-Selective Potassium Channel Openers

Researchers have explored the effects of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one on potassium channels. It may selectively open bladder-specific potassium channels, which could have implications in urinary disorders .

作用机制

Mode of Action

Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .

Result of Action

Similar compounds have shown antiproliferative activities against certain cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-amino-7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one is currently unavailable .

未来方向

The future directions for research on 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one could involve further exploration of its potential applications in medicinal chemistry, particularly its anticancer activity . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.

属性

IUPAC Name |

5-amino-7-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHIJATXUJPVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2O1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)

![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)

![3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2797943.png)